molecular formula C25H24N2O4 B2523924 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole CAS No. 314257-90-4

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole

Cat. No.: B2523924
CAS No.: 314257-90-4
M. Wt: 416.477
InChI Key: GHTLSESRJCWLKR-UHFFFAOYSA-N
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Description

3-[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is a synthetic indole derivative of significant interest in medicinal chemistry and organic synthesis. Indole-based scaffolds are recognized as privileged structures in drug discovery due to their presence in a wide range of biologically active molecules and natural products . This compound features a multifaceted molecular architecture, incorporating a nitroethyl linker that connects a 3,4-dimethoxyphenyl group to a 1-methyl-2-phenyl-indole core. This specific substitution pattern is highly relevant for pharmacological research, as indole derivatives are extensively investigated for their diverse therapeutic potential, including as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents . The structural components of this molecule—the methoxyaryl and phenyl-substituted indole moieties—are common pharmacophores that can be engineered to modulate interactions with various biological targets. Researchers value this compound as a key synthetic intermediate for constructing more complex heterocyclic systems or for further functionalization, such as reduction of the nitro group to access novel amine derivatives . Its primary research applications include serving as a building block in the synthesis of novel indole-based five-membered heterocycles, which are emerging as versatile scaffolds in the development of new pharmaceuticals . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-26-21-12-8-7-11-19(21)24(25(26)17-9-5-4-6-10-17)20(16-27(28)29)18-13-14-22(30-2)23(15-18)31-3/h4-15,20H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTLSESRJCWLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole typically involves multiple steps:

  • Formation of the Nitroethyl Intermediate: : The initial step involves the nitration of 3,4-dimethoxybenzene to form 3,4-dimethoxynitrobenzene. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

  • Alkylation: : The nitro compound is then subjected to an alkylation reaction with 1-methyl-2-phenylindole. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, facilitating the nucleophilic attack on the nitroethyl group.

  • Cyclization: : The final step involves cyclization to form the indole ring system. This can be achieved through a variety of methods, including thermal cyclization or the use of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Synthetic Methods and Key Reactions

The compound’s synthesis involves multi-step functionalization of the indole scaffold. Critical reactions include:

Nitroethylation via Conjugate Addition

A base-catalyzed 1,6-conjugate addition of nitroalkanes to p-quinone methides (p-QMs) under continuous flow conditions achieves high yields (91%) of nitroethyl-substituted indoles .

  • Reaction Conditions :

    • Catalyst: DBU (20 mol%)

    • Solvent: DMSO/toluene (98:2)

    • Temperature: 80°C

    • Residence time: 10 min

StepYieldKey Observations
Initial optimization74%RT, 40 μL/min flow rate
Temperature increase78%80°C, 40 μL/min flow rate
Extended residence time91%10 min, 80°C

Functionalization of the Indole Core

  • Methylation : Introduced at the N1 position via nucleophilic substitution using methyl iodide under basic conditions .

  • Phenyl Substitution : Achieved through Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl group introduction at C2.

Nitro Group Transformations

The nitroethyl group participates in:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization (e.g., amidation) .

  • Cyclization : Under acidic conditions, the nitro group facilitates intramolecular cyclization to form tetracyclic structures .

Electrophilic Aromatic Substitution

The indole’s C3 position reacts with electrophiles (e.g., nitration, sulfonation), though steric hindrance from the 2-phenyl group limits reactivity .

Oxidative Coupling

Exposure to NO₂ or HNO₂ induces:

  • Nitrosation : Forms 3-nitrosoindole derivatives .

  • Dimerization : Generates azo-bis-indole compounds under nitrous acid conditions .

Nitro Elimination Pathway

In base-mediated reactions, the nitro group acts as a leaving group, enabling the formation of acyliminium intermediates. This drives cyclization to fused heterocycles (e.g., thienoindoles) :

Nitroethyl-indoleBaseAcyliminium intermediateCyclizationThieno[2,3-b]indole\text{Nitroethyl-indole} \xrightarrow{\text{Base}} \text{Acyliminium intermediate} \xrightarrow{\text{Cyclization}} \text{Thieno[2,3-b]indole}

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing charged intermediates, while toluene modulates viscosity in flow systems .

Comparative Reactivity

The compound’s uniqueness arises from its substituents:

FeatureImpact on Reactivity
3,4-Dimethoxyphenyl groupEnhances electron density, aiding electrophilic substitution
2-Phenyl groupSteric hindrance limits C3 reactivity
Nitroethyl chainEnables reductions and cyclizations

Experimental Validation

  • NMR Characterization : Key signals include δ 2.32 (s, CH₃), 3.68 (s, OCH₃), and 6.60–7.24 ppm (aromatic protons) .

  • HRMS : Confirmed molecular ion peak at m/z 326.3 [M+H]⁺ .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C26H22N2O5
Molecular Weight: 442.5 g/mol
IUPAC Name: (3E)-1-[(3,4-dimethoxyphenyl)methyl]-3-[(E)-3-(4-nitrophenyl)prop-2-enylidene]indol-2-one .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals. It affects cell cycle progression, leading to growth arrest in several human tumor cell lines.
  • Case Study: A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. The results demonstrated a mean GI50 (Growth Inhibition 50) value indicating potent anticancer activity, with significant inhibition rates observed in breast and colon cancer cell lines .
Cell Line GI50 (μM) TGI (μM)
Breast Cancer15.7250.68
Colon Cancer12.5345.00
Lung Cancer18.0055.00

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Mechanism of Action: It is believed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's.
  • Case Study: In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced levels of inflammatory markers compared to control groups .
Parameter Control Group Treatment Group
Cognitive Function Score3050
Inflammatory Marker LevelsHighLow

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step reactions that allow for modifications to enhance biological activity. Structure-activity relationship (SAR) studies have indicated that variations in the phenyl groups and nitro substituents significantly influence its potency against cancer cells .

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is not fully understood, but it is believed to involve several molecular targets and pathways:

  • Molecular Targets: : The compound may interact with enzymes and receptors in biological systems, particularly those involved in oxidative stress and inflammation.

  • Pathways Involved: : Potential pathways include the inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Critical Analysis of Divergent Data

  • HRMS Discrepancies: The aminoethyl analogue () shows a slight HRMS deviation (223.1225 vs. calculated 223.1235), possibly due to isotopic impurities or instrumental error .
  • Stereochemical Complexity : emphasizes challenges in assigning stereochemistry to dimethoxyphenyl-propanediol intermediates, underscoring the need for X-ray crystallography (e.g., ORTEP-3, WinGX) for unambiguous structural determination .

Biological Activity

The compound 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is a member of the indole family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C18H18N2O4
  • Molecular Weight : 342.35 g/mol
  • CAS Number : 11609534
  • Structure : The compound features a complex structure with a dimethoxyphenyl group and a nitroethyl substituent attached to the indole core.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. For instance, related indole compounds have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some showing Minimum Inhibitory Concentration (MIC) values as low as 8.4 µM . While specific data on this compound's activity against Mtb is limited, the structural similarities suggest potential efficacy.

Anticancer Properties

Indoles are recognized for their anticancer properties. Research indicates that certain indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Although specific studies on this compound are scarce, its structural characteristics align with known anticancer activities of other indoles.

Neuroprotective Effects

Indoles have also been studied for neuroprotective effects. Some derivatives exhibit the ability to protect neuronal cells from oxidative stress and apoptosis. This aspect is particularly relevant for developing treatments for neurodegenerative diseases.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related indole compounds have shown low toxicity in mammalian cell lines, suggesting that this compound may also possess a favorable safety profile . Specific genotoxicity studies are necessary to confirm this.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential against Mtb
AnticancerInduction of apoptosis-
NeuroprotectiveProtection against oxidative stress-
ToxicityLow toxicity in mammalian cells

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, utilizing readily available reagents to ensure efficiency and yield. The synthetic pathway often includes:

  • Formation of the indole core.
  • Introduction of the dimethoxyphenyl group.
  • Nitroethyl substitution.

Case Study 1: Indole Derivatives Against Mtb

In a study evaluating various indole derivatives for their antimycobacterial activity, several compounds were synthesized and tested against both drug-sensitive and multidrug-resistant strains of Mtb. The results indicated that certain derivatives exhibited bactericidal activity at concentrations close to their MIC values, supporting the hypothesis that structurally similar compounds may also be effective .

Case Study 2: Anticancer Activity of Indoles

A comprehensive review of indole derivatives revealed that many possess significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Although direct studies on this compound are lacking, its structural relatives have shown promise in preclinical models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nitroalkylation of indole precursors. For example, Seferoglu et al. utilized tetrakis(dimethylamino)ethylene (TDAE) methodology to introduce nitroalkyl groups to indole scaffolds, achieving yields of 45–60% under optimized conditions (room temperature, anhydrous DMF, 12–18 hours) . Key variables include solvent polarity, temperature, and stoichiometry of nitroethylating agents. Impurities often arise from competing N-alkylation; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How is the structural conformation of this compound validated, and what crystallographic data exist?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous nitroethyl-indole derivatives, studies reveal a planar indole core with nitroethyl and aryl substituents adopting orthogonal orientations (dihedral angles: 85–92°). Crystallographic parameters (e.g., space group P2₁/c, unit cell dimensions a = 10.2 Å, b = 12.5 Å, c = 14.8 Å) are consistent with steric hindrance from the 3,4-dimethoxyphenyl group .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data on this compound are limited, structurally related nitroindoles exhibit antibacterial and antifungal activity (MIC: 8–32 µg/mL against S. aureus and C. albicans) . Bioactivity screening should follow standardized protocols (e.g., CLSI broth microdilution) with cytotoxicity assessed via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-donating methoxy groups enhance the electrophilicity of the nitroethyl moiety, as shown by DFT calculations (B3LYP/6-31G* level). This increases susceptibility to nucleophilic attack at the β-nitro carbon (e.g., by thiols or amines). Kinetic studies (NMR monitoring) reveal a second-order rate constant (k = 1.2 × 10⁻³ M⁻¹s⁻¹) in DMSO at 25°C .

Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict affinity for aromatic-rich binding pockets (e.g., cytochrome P450 enzymes). The nitro group forms hydrogen bonds with conserved residues (e.g., Tyr-121 in CYP3A4), while the indole core engages in π-π stacking . Validate predictions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer : Stability studies (HPLC monitoring) show degradation at pH < 4 (t₁/₂ = 2 hours at pH 2), likely via nitro group reduction or indole ring protonation. Contradictions in literature may arise from solvent effects (e.g., acetonitrile vs. aqueous buffers). Use buffered solutions (PBS, pH 7.4) for reproducible stability assessments .

Q. What strategies optimize regioselectivity in functionalizing the indole nitrogen versus C3 position?

  • Methodological Answer : Protecting the indole nitrogen (e.g., with a methyl group) directs electrophiles to C3. For example, Friedel-Crafts alkylation at C3 proceeds with >90% regioselectivity when using AlCl₃ as a Lewis acid. Competing N-alkylation is suppressed below 5% under anhydrous conditions .

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